molecular formula C19H17NO3 B2663392 methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate CAS No. 54104-08-4

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Cat. No.: B2663392
CAS No.: 54104-08-4
M. Wt: 307.349
InChI Key: JUFDDTMHEXOCIJ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The phenyl group and butanoate ester may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-23-19(22)15(11-18(21)13-7-3-2-4-8-13)16-12-20-17-10-6-5-9-14(16)17/h2-10,12,15,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFDDTMHEXOCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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